The compound 7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine is a derivative within the broader class of pyrrolo[2,3-d]pyrimidines, which have garnered attention in the field of medicinal chemistry due to their diverse biological activities. Pyrrolo[2,3-d]pyrimidines are heterocyclic compounds that have been synthesized through various methods, including selective cyclocondensation reactions. These compounds have been studied for their potential applications in pharmaceuticals, particularly as inhibitors of specific kinases involved in inflammatory processes and pain management.
The applications of 7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine and its derivatives span across various fields, primarily in medicinal chemistry. The ASK1 inhibitors derived from this class of compounds have shown potential utility in treating inflammatory conditions and pain. The broad potential utility of these compounds is highlighted by their likely preferred indications for diseases such as osteoarthritis and neuropathic pain. The ability to selectively synthesize these compounds allows for the exploration of their use in a range of therapeutic applications2.
In addition to their medicinal applications, the synthetic pathways of these compounds are of significant interest in organic chemistry. The selective cyclocondensation reactions and the ability to isolate and analyze intermediates provide valuable insights into the synthesis of complex heterocyclic compounds. This knowledge can be leveraged to develop new synthetic methods and derivatives with improved biological activities and pharmacological profiles1.
This compound can be classified as a pharmaceutical intermediate, which plays a crucial role in the synthesis of various drugs, particularly those targeting kinase pathways, which are vital in cancer therapy and other diseases. The compound is also related to other derivatives used in medicinal chemistry.
The synthesis of 7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine involves several steps that typically include:
The molecular formula of 7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine is , with a molecular weight of approximately 153.57 g/mol.
The structural representation can be expressed using various notations:
InChI=1S/C6H6ClN3/c1-2-3-10-5(8)6(9)4(7)1/h1-3H2,(H,8,9)
C1=NC(Cl)=C2C=CNC2=N1
7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine is involved in several important chemical reactions:
Typical conditions for these reactions include:
These reactions are crucial for synthesizing complex organic molecules used in pharmaceuticals .
The mechanism of action for 7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine primarily involves its role as an intermediate in synthesizing kinase inhibitors:
This mechanism highlights its importance in drug development for treating various diseases .
7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine has several significant applications:
The systematic IUPAC name for this compound is 7-Allyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. It is alternatively recognized as 4-Chloro-7-(prop-2-en-1-yl)-7H-pyrrolo[2,3-d]pyrimidine, precisely defining the allyl group attachment at the pyrrole nitrogen (N7). Its molecular formula is C₉H₈ClN₃, corresponding to a molecular weight of 193.63 g/mol. This structure derives from the parent heterocycle, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (molecular formula C₆H₄ClN₃, molecular weight 153.57 g/mol [1] [7]), through N7-alkylation with allyl bromide or chloride.
Table 1: Fundamental Chemical Data for 7-Allyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine and its Parent Core
Property | 7-Allyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Parent) |
---|---|---|
Systematic IUPAC Name | 7-Allyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine |
Molecular Formula | C₉H₈ClN₃ | C₆H₄ClN₃ |
Molecular Weight (g/mol) | 193.63 | 153.57 |
Key Structural Features | N7-Allyl group, C4-Cl on pyrimidine | C4-Cl on pyrimidine, N7-H |
Characterization Methods | ¹H NMR, ¹³C NMR, IR, MS, HPLC | ¹H NMR, ¹³C NMR, IR, MS, Melting Point (214-217°C [1]) |
The synthesis of pyrrolo[2,3-d]pyrimidines, including 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and its N7-substituted derivatives like the allyl compound, has evolved significantly over decades, driven by their growing importance in medicinal chemistry. Early routes were often lengthy, low-yielding, and involved harsh conditions.
7-Allyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine serves primarily as a versatile synthetic intermediate rather than a drug substance itself. Its strategic value lies in the reactivity of the C4 chlorine and the potential for modification of the N7-allyl group, allowing for the construction of diverse libraries of biologically active molecules, particularly kinase inhibitors.
Table 2: Key Kinase Targets and Therapeutic Areas for Pyrrolo[2,3-d]pyrimidine-Based Inhibitors Derived from Scaffolds like 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Kinase Target | Example Drug/Compound (Derived from Scaffold) | Therapeutic Area | Role of Core Scaffold |
---|---|---|---|
Janus Kinases (JAK1, JAK2, JAK3, TYK2) | Tofacitinib, Delgocitinib (JTE-052) | Rheumatoid Arthritis, Psoriasis, Atopic Dermatitis, Myeloproliferative Disorders | ATP-competitive binding; H-bonding to hinge region; C4 and N7 modifications tune selectivity and potency [3] |
3-Phosphoinositide-Dependent Kinase 1 (PDK1) | C4-Amine substituted analogs | Cancer (PI3K/AKT pathway inhibition) | Core provides binding affinity; C4 amine crucial for targeting PDK1 selectivity over PI3K [3] |
Leucine-Rich Repeat Kinase 2 (LRRK2) | PF-06447475 | Parkinson's Disease | Optimized pyrrolopyrimidines achieve brain penetration and high LRRK2 potency/selectivity; C4 and N7 groups key for selectivity [9] |
Other Kinases (e.g., CHK2, SmMLCK - often off-targets) | JH-II-127 | Research Tools | Highlights the scaffold's inherent affinity for diverse kinases; selectivity optimization is crucial [9] |
The journey of 7-allyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, from its origins in heterocyclic synthesis methodology to its role as a stepping stone in kinase inhibitor discovery, underscores the enduring importance of well-characterized, reactive chemical intermediates in advancing pharmaceutical science. Its continued use facilitates the exploration of novel chemical space around the biologically validated pyrrolo[2,3-d]pyrimidine core.
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9